molecular formula C5H7ClN2O2S B1301095 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride CAS No. 849351-92-4

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

Cat. No. B1301095
M. Wt: 194.64 g/mol
InChI Key: HAULHCBIEFNHJS-UHFFFAOYSA-N
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Description

Imidazole derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The compound "1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride" is a derivative of imidazole, which is characterized by the presence of two methyl groups on the first and second positions of the imidazole ring and a sulphonyl chloride group at the fifth position. This structure suggests potential reactivity and utility in various chemical syntheses.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through multi-component reactions, as demonstrated in the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles using β-cyclodextrin-propyl sulfonic acid as a catalyst . Although the specific synthesis of "1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex, with the potential for various substituents to influence the overall molecular conformation and properties. For instance, the interaction between imidazolium rings and p-sulfonatocalix arenes leads to the formation of "molecular capsules" . This suggests that the sulphonyl chloride group in "1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride" could engage in interesting interactions with other molecules, potentially leading to the formation of novel supramolecular structures.

Chemical Reactions Analysis

Imidazole derivatives can participate in a range of chemical reactions. For example, the reaction of imidazol-2-ylidenes with sulfur halides and sulfur oxygen halides can lead to coordination or reduction processes . This indicates that "1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride" may also undergo similar reactions, given the presence of the reactive sulphonyl chloride group, which could act as an electrophile in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their substituents. The use of 3-methyl-1-sulphonic acid imidazolium chloride as a catalyst in the synthesis of β-acetamido ketones highlights the compound's role as a Brønsted acidic catalyst . This suggests that "1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride" could also exhibit acidic properties due to the sulphonyl chloride group, affecting its solubility, reactivity, and potential applications in catalysis.

Scientific Research Applications

Fluorimetric Determination of Pharmaceuticals

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride is used in the fluorimetric determination of certain pharmaceuticals. A study by Ayad and el-Hay (1984) demonstrated the use of 1-dimethylaminonaphthalene-5-sulphonyl chloride (a compound closely related to 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride) for the sensitive micro-determination of imidazoline derivatives, which are of pharmaceutical importance. This method involves creating highly fluorescent derivatives for detection and quantification purposes in pharmaceutical preparations (Ayad & el-Hay, 1984).

Photochromic and Magnetic Properties in Coordination Chemistry

In coordination chemistry, imidazole derivatives show significant potential. Cao et al. (2015) synthesized multifunctional mononuclear complexes using bisthienylethenes containing N,O-donor binding sites derived from imidazole. These compounds demonstrated both photochromic behavior and distinct magnetic properties. This suggests the utility of imidazole derivatives in developing materials with unique photoresponsive and magnetic characteristics (Cao et al., 2015).

Synthesis and Antibacterial Activities

Ovonramwen et al. (2021) researched the synthesis of imidazole derivatives, including 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide, exploring their potential antibacterial and anticandidal activities. This study highlights the role of imidazole derivatives in developing new antimicrobial agents (Ovonramwen et al., 2021).

Advancements in Synthetic Organic Chemistry

In synthetic organic chemistry, imidazole derivatives offer avenues for creating complex molecules. Carpenter and Chadwick (1986) demonstrated the synthesis of 4(5)-substituted imidazoles using organolithium intermediates. This study shows the utility of imidazole derivatives in synthetic methodologies, offering regioselective approaches for creating diverse organic compounds (Carpenter & Chadwick, 1986).

Applications in Electrochemistry

Imidazole derivatives also find applications in electrochemistry. Fonseca et al. (1993) studied the electrochemical behavior of tinidazole, an imidazole derivative, at mercury electrodes. This research contributes to the understanding of the electrochemical properties of imidazole-based compounds, which could be relevant in the development of electrochemical sensors and other applications (Fonseca et al., 1993).

properties

IUPAC Name

2,3-dimethylimidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAULHCBIEFNHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

CAS RN

849351-92-4
Record name 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Huang, K Karu, LC Campos - Analyst, 2021 - pubs.rsc.org
Given detrimental impacts induced by estrogens at trace level, determination of them is significant but challenging due to their low content in environmental samples and inherent weak …
Number of citations: 13 pubs.rsc.org
F Huang - 2021 - discovery.ucl.ac.uk
This thesis is aimed at investigating the removal of estrogens in a natural water matrix using a granular activated carbon (GAC) sandwich biofiltration (GSBF) system, combined with the …
Number of citations: 2 discovery.ucl.ac.uk

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